2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
Description
This compound belongs to the 1,4-benzoxazine class, characterized by a bicyclic structure combining a benzene ring fused with an oxazine moiety. The target molecule features a 6-chloro substituent on the benzoxazine core, a ketone group at position 3, and an ethyl ester linkage to a 4-fluorobenzoate group. Such structural features confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Synthetic routes for analogous benzoxazine derivatives often involve cyclocondensation of substituted aminophenols with halogenated esters (e.g., ethyl 2,3-dibromopropanoate) under basic conditions . The 4-fluorobenzenecarboxylate ester in this compound likely arises from nucleophilic substitution or esterification reactions, as evidenced by similar protocols for benzyl or acetyl derivatives .
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4/c18-11-3-6-14-13(9-11)20-16(21)15(24-14)7-8-23-17(22)10-1-4-12(19)5-2-10/h1-6,9,15H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUINHYFZYDFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCC2C(=O)NC3=C(O2)C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzoxazine derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Benzoxazines have been found to possess a broad spectrum of activity. The compound likely interacts with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Benzoxazine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties common to benzoxazine derivatives.
Biological Activity
The compound 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzenecarboxylate is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.73 g/mol. The structure features a benzoxazine core which is known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the target compound have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Bacillus subtilis | 50 | Antibacterial |
| Compound B | Escherichia coli | 200 | Antibacterial |
| Compound C | Candida albicans | 100 | Antifungal |
Anticancer Activity
The anticancer potential of benzoxazine derivatives has been widely studied. Compounds structurally related to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure-activity relationship suggests that modifications in the benzoxazine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | MCF-7 | 15 | 5 |
| Compound E | A549 | 20 | 4 |
| Compound F | PC3 | 10 | 6 |
Case Studies
- Antimicrobial Screening : A study screened multiple benzoxazine derivatives for their antimicrobial properties. The results indicated that while many compounds exhibited low antibacterial activity against Gram-negative bacteria, several showed promising antifungal effects against pathogenic strains .
- Cytotoxicity Evaluation : In another study focusing on cytotoxicity, derivatives were tested on various cancer cell lines. Notably, some compounds exhibited significantly lower toxicity towards normal cells compared to cancer cells, indicating potential as anticancer agents .
The biological activities of benzoxazine derivatives are attributed to several mechanisms:
- Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication in bacterial and cancer cells.
- Disruption of Cell Membrane Integrity : Certain compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis pathways, leading to programmed cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzoxazine core and ester/acid moieties, impacting physicochemical and biological properties:
*Calculated based on molecular formula C₁₈H₁₄ClFNO₅.
Key Observations :
- Electron-Withdrawing Groups : The 6-chloro and 3-oxo substituents enhance electrophilic reactivity, facilitating nucleophilic attacks or cyclization .
- Ester vs.
- N-Substituents : Benzyl or acetyl groups at N4 (e.g., ) alter steric bulk and hydrogen-bonding capacity, affecting crystallinity and solubility.
Physicochemical Properties
- Carboxylic acid derivatives (e.g., ) have higher melting points (>200°C) due to hydrogen-bonding networks.
- IR Spectroscopy :
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzenecarboxylate?
- Methodological Answer : The synthesis typically involves constructing the benzoxazine core followed by esterification. A two-step approach is common:
Benzoxazine formation : React 6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one with a dichloroacetylating agent (e.g., dichloroacetyl chloride) under basic conditions (e.g., pyridine) in anhydrous dichloromethane (DCM) at 0–5°C .
Esterification : Couple the benzoxazine intermediate with 4-fluorobenzoic acid using carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP in tetrahydrofuran (THF) at room temperature for 12–24 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical Parameters :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1).
- Typical yields: 60–75% after optimization .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Single-crystal XRD : Determine bond lengths, angles, and packing motifs. For analogous benzoxazine esters, monoclinic systems (e.g., P2₁/c space group) with cell parameters a = 8.52 Å, b = 12.34 Å, c = 14.76 Å, β = 105.2° are reported .
- NMR :
- ¹H NMR (CDCl₃): Expect signals for aromatic protons (δ 6.8–8.1 ppm), oxazine methylene (δ 4.2–4.5 ppm), and ester carbonyl (δ 168–170 ppm in ¹³C NMR).
- 19F NMR : A singlet near δ -110 ppm for the 4-fluorobenzoate group.
- FT-IR : Key peaks include C=O (ester: ~1720 cm⁻¹), C-O-C (oxazine: ~1250 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Stability is influenced by:
- Hydrolysis : Susceptible to ester cleavage in basic aqueous environments (pH > 8). Store in anhydrous solvents (e.g., acetonitrile) under inert gas.
- Photodegradation : Fluorinated aromatic systems may undergo photooxidation. Use amber glassware and avoid UV light exposure.
- Thermal Stability : Decomposes above 200°C; store at 2–8°C long-term.
Supporting Data : Analogous 4-fluorobenzoate esters show <5% degradation over 30 days at 4°C in dark conditions .
Q. What safety protocols should be followed during experimental handling?
- Methodological Answer : Refer to benzodiazepine/benzoxazine safety guidelines:
- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for powder handling.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism as a herbicide safener?
- Methodological Answer : Use a combination of in vitro and in planta assays:
- Enzyme Inhibition Assays : Test inhibition of glutathione S-transferase (GST) or cytochrome P450 enzymes in maize/rice root extracts. Compare IC₅₀ values with commercial safeners (e.g., dichlormid).
- Herbicide Protection Studies : Pre-treat crops (e.g., Zea mays) with the compound (0.1–1 mM), then apply chloroacetanilide herbicides (e.g., metolachlor). Measure chlorophyll retention and root elongation vs. controls .
Data Interpretation : Contradictions in bioactivity may arise from species-specific GST isoform expression or metabolic activation pathways.
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer : Employ molecular docking and DFT calculations:
- Docking Software (AutoDock Vina) : Use the crystal structure of GST (PDB: 1GSE) to simulate binding. Key interactions include H-bonds between the oxazine carbonyl and Ser⁶⁵ residue.
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps; the 4-fluorobenzoate group shows high electron-withdrawing character, enhancing electrophilic reactivity .
Q. How should researchers address contradictions in reported bioactivity data across different assays?
- Methodological Answer : Systematic analysis steps:
Assay Validation : Ensure consistency in solvent (e.g., DMSO concentration ≤1%), pH (7.4 buffer), and cell viability controls.
Structural Analog Comparison : Benchmark against compounds like 2-(4-chlorophenyl)-2-oxoethyl esters, which show variable potency due to substituent electronegativity .
Meta-Analysis : Use platforms like PubChem BioAssay to compare IC₅₀ values and identify outliers linked to assay design .
Q. What analytical methods are suitable for studying environmental degradation pathways?
- Methodological Answer : Monitor degradation via:
- Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25°C. Analyze by HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm). Major products include 4-fluorobenzoic acid and 6-chloro-3-oxobenzoxazine.
- Photolysis : Expose to UV light (λ = 365 nm) in quartz cells; track via LC-MS for hydroxylated/byproduct identification.
Key Findings : Analogous chloro-fluoro compounds exhibit t₁/₂ of 12–48 hours in pH 7 buffer, with photo-Fenton reactions accelerating breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
